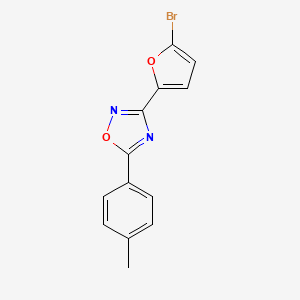
N'-(3-hydroxybenzylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxybenzylidene)-4-methyl-1,2,5-oxadiazole-3-carbohydrazide is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.07529019 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : A study by El-masry et al. (2000) synthesized new benzimidazole derivatives, including compounds related to 1,2,5-oxadiazole, demonstrating potential antimicrobial activities (El-masry, Fahmy, & Abdelwahed, 2000).
- Antifungal Agents : Research by Wu et al. (2019) focused on novel 1,3,4-oxadiazole-2-carbohydrazides as prospective agricultural antifungal agents, potentially targeting succinate dehydrogenase. This study highlighted their bioactivity against several fungi and oomycetes, suggesting their application in agriculture to combat plant microbial infections (Wu et al., 2019).
Pharmacological Activities
- Antineoplastic Activity : Farghaly et al. (2012) prepared new indolyl-1,3,4-oxadiazole derivatives evaluated for their antineoplastic activity, illustrating the potential of oxadiazole derivatives in cancer therapy (Farghaly, Haider, & Lee, 2012).
- α-Glucosidase Inhibitory and Antioxidant Activities : Menteşe et al. (2015) synthesized benzimidazole derivatives containing oxadiazole, which showed significant α-glucosidase inhibitory and antioxidant activities. This suggests their potential in managing diabetes and oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).
Chemotherapeutic Agents
- Cytotoxic Agents : Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives with improved antitumor activity, indicating the potential of these compounds as chemotherapeutic agents (Kaya et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-7-10(15-18-14-7)11(17)13-12-6-8-3-2-4-9(16)5-8/h2-6,16H,1H3,(H,13,17)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOULDWNCQZOCW-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)



![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)
![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)
![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)
![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)
![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)
![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)
